molecular formula C12H16BrN3O2 B6598177 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine CAS No. 943320-69-2

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine

Cat. No.: B6598177
CAS No.: 943320-69-2
M. Wt: 314.18 g/mol
InChI Key: KOMOLYCXAZZBOA-UHFFFAOYSA-N
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Description

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 2-bromo-4-nitrophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-bromo-4-nitrobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium on carbon catalyst in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Scientific Research Applications

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The piperazine ring provides a scaffold that can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-[(2-bromo-4-nitrophenyl)methyl]piperazine: Lacks the methyl group on the piperazine ring.

    1-[(2-chloro-4-nitrophenyl)methyl]-4-methylpiperazine: Has a chlorine atom instead of a bromine atom.

    1-[(2-bromo-4-aminophenyl)methyl]-4-methylpiperazine: The nitro group is reduced to an amino group.

Uniqueness

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and binding properties. The combination of these functional groups with the piperazine scaffold makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-11(16(17)18)8-12(10)13/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMOLYCXAZZBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676593
Record name 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943320-69-2
Record name 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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